1-N,1-N'-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine
Overview
Description
1-N,1-N’-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine is a complex organic compound featuring adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to the molecules it forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N’-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates . The adamantane derivatives are then subjected to further functionalization to introduce the trichloro and nitro groups, followed by the formation of the buta-1,3-diene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-N,1-N’-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert trichloro groups to less reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or toluene, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or dechlorinated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
1-N,1-N’-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as drug delivery systems and as active pharmaceutical ingredients.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-N,1-N’-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine involves its interaction with molecular targets and pathways within biological systems. The adamantane moiety provides stability and rigidity, allowing the compound to interact with specific enzymes or receptors. The trichloro and nitro groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: A compound with a similar adamantane structure but different functional groups.
1-Adamantylacetic acid: Another adamantane derivative with distinct chemical properties.
Di(1-adamantyl) fumarate: A compound featuring adamantane moieties and used in polymer synthesis.
Uniqueness
1-N,1-N’-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine is unique due to its combination of adamantane, trichloro, and nitro groups, which impart specific chemical reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other adamantane derivatives.
Properties
IUPAC Name |
1-N,1-N'-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitrobuta-1,3-diene-1,1-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40Cl3N3O2/c1-15(27-9-17-3-18(10-27)5-19(4-17)11-27)32-26(24(34(35)36)23(29)25(30)31)33-16(2)28-12-20-6-21(13-28)8-22(7-20)14-28/h15-22,32-33H,3-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLJPIYOSCWLFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])NC(C)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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